molecular formula C15H18ClNO2 B3048547 3-(3-Phenoxypropoxy)aniline;hydrochloride CAS No. 17399-28-9

3-(3-Phenoxypropoxy)aniline;hydrochloride

Cat. No. B3048547
CAS RN: 17399-28-9
M. Wt: 279.76 g/mol
InChI Key: AQWCIMYRXXHZHB-UHFFFAOYSA-N
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Description

“3-(3-Phenoxypropoxy)aniline;hydrochloride” is a chemical compound with the molecular formula C15H18ClNO2 and a molecular weight of 279.76 g/mol. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-(3-Phenoxypropoxy)aniline;hydrochloride” consists of a benzene ring attached to a propoxy group, which is further connected to an aniline group . The hydrochloride indicates the presence of a chloride ion, which forms a salt with the aniline group .

Scientific Research Applications

Catalytic Oxidation Applications

Fe(3)O(4) magnetic nanoparticles (MNPs) have been utilized in the catalytic oxidation of phenolic and aniline compounds, demonstrating the potential for environmental remediation. These MNPs showed significant ability to remove phenol and aniline from aqueous solutions, highlighting their usefulness in water purification processes (Zhang et al., 2009).

Polymer Synthesis and Flame Retardancy

A novel DOPO-containing benzoxazine has been developed for high-performance flame retardant copolybenzoxazines, indicating applications in advanced material sciences. This synthesis approach from phenol, aniline, and DOPO, underscores the potential for creating materials with enhanced safety profiles (Spontón et al., 2009).

Composite Materials Development

Polyaniline (PANI) composites containing poly(3-hydroxybutyric acid) (PHB) exhibit improved conductivity, suggesting their application in electronics and materials science. The synthesis involves the oxidative polymerization of aniline hydrochloride, showcasing the material's potential in developing advanced composite materials (Basavaraja et al., 2013).

Aniline Degradation Studies

The electrocatalytic oxidation of aniline in alkaline mediums has been explored, presenting a method for the efficient degradation of aniline. This process involves the generation of hydroxyl radicals, contributing to environmental chemistry and pollution control strategies (Li et al., 2003).

Safety And Hazards

Aniline hydrochloride, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .

properties

IUPAC Name

3-(3-phenoxypropoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.ClH/c16-13-6-4-9-15(12-13)18-11-5-10-17-14-7-2-1-3-8-14;/h1-4,6-9,12H,5,10-11,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWCIMYRXXHZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70638778
Record name 3-(3-Phenoxypropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70638778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenoxypropoxy)aniline;hydrochloride

CAS RN

17399-28-9
Record name Benzenamine, 3-(3-phenoxypropoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 211322
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017399289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC211322
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3-Phenoxypropoxy)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70638778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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